GT88U67BIP

Description

GT88U67BIP (CAS No. 1046861-20-4) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL in aqueous media, classifying it as "soluble" under standard conditions.

- GI Absorption: High, with a bioavailability score of 0.55, suggesting favorable intestinal uptake.

- BBB Permeability: Confirmed, making it a candidate for central nervous system (CNS)-targeted applications .

Its synthesis involves palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C, yielding a stable product suitable for pharmaceutical and materials science applications .

Properties

CAS No. |

132296-11-8 |

|---|---|

Molecular Formula |

C22H36O2 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

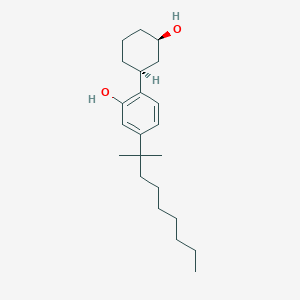

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |

InChI |

InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19+/m0/s1 |

InChI Key |

HNMJDLVMIUDJNH-PKOBYXMFSA-N |

SMILES |

CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |

Isomeric SMILES |

CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |

Canonical SMILES |

CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GT88U67BIP typically involves multi-step organic reactions. One common method includes the alkylation of phenol with 1,1-dimethyloctyl bromide under basic conditions to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexanone, followed by reduction to introduce the hydroxy group on the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

GT88U67BIP undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The phenol ring can be reduced to a cyclohexanol derivative.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-oxocyclohexyl]phenol.

Reduction: Formation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]cyclohexanol.

Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

GT88U67BIP has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of GT88U67BIP involves its interaction with specific molecular targets and pathways. The hydroxy group on the cyclohexyl ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenol ring can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Compound A : (3-Bromo-5-chlorophenyl)boronic acid (CAS No. 1181344-13-3)

Compound B : (3-Chloro-5-fluorophenyl)boronic acid (CAS No. 328956-61-2)

- Molecular Formula : C₆H₅BClFO₂.

- Similarity Score : 0.91 (halogen substitution: Br → F) .

- Key Differences :

Functional Analog

Compound C : 5-Bromo-3-methyl-1H-indole-2-carboxylic acid (CAS No. 7254-19-5)

- Molecular Formula: C₉H₆BrNO₂.

- Functional Similarity : Used in peptide coupling and as a kinase inhibitor scaffold .

- Key Differences :

Research Findings and Discussion

Structural vs. Functional Performance

This compound vs. Structural Analogs :

This compound vs. Functional Analog :

- This compound’s lack of CYP inhibition makes it safer for polypharmacy scenarios than Compound C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.